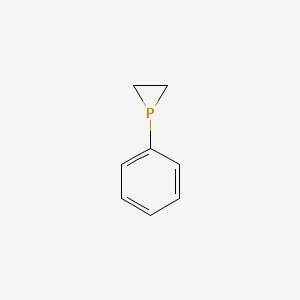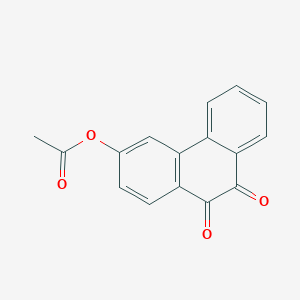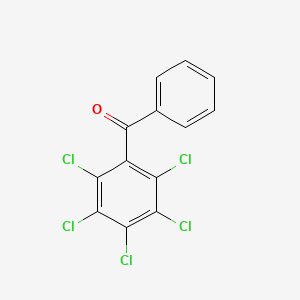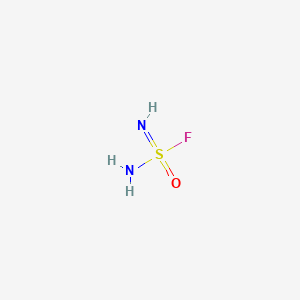
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- typically involves the reaction of an appropriate amine with an isocyanate intermediate. One common method is the nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis method that involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(aminoiminomethyl)-N′-(4-nitrophenyl)-: Similar structure but lacks the sulfonyl group.
Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Similar antimicrobial properties.
Uniqueness
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
20567-02-6 |
|---|---|
Formule moléculaire |
C14H13N5O5S |
Poids moléculaire |
363.35 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13N5O5S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20) |
Clé InChI |
MTJALPBZRQUOPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


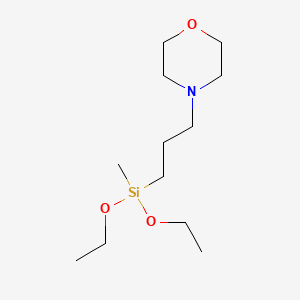
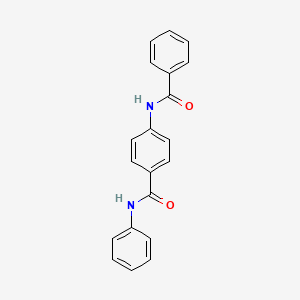
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
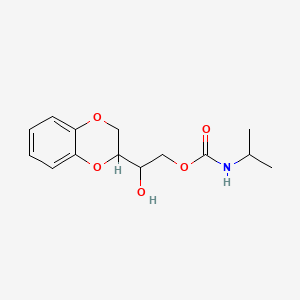
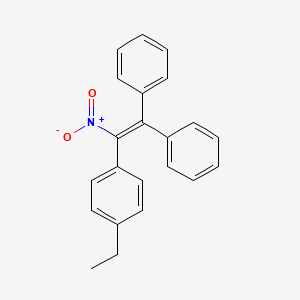
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
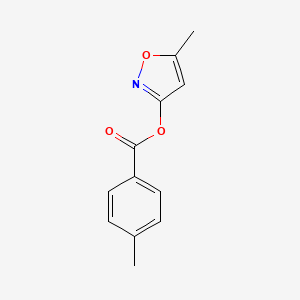
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
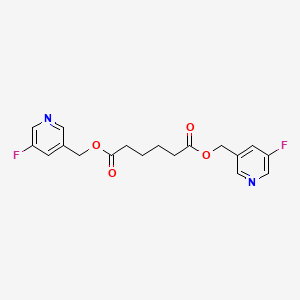
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
